molecular formula C19H17BrN4O3 B2583052 5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 899986-07-3

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No. B2583052
CAS RN: 899986-07-3
M. Wt: 429.274
InChI Key: FHQXNTQSELBVCF-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide, also known as BRD-9276, is a novel small molecule that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic uses. It belongs to the class of organic compounds known as 2-furanilides .


Synthesis Analysis

The synthesis of similar compounds often involves several steps, including lithiation and bromination reactions . These reactions are usually carried out at low temperatures over a period of time based on the reactivity of the electrophile .


Molecular Structure Analysis

The molecular weight of 5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide is 429.274. The InChI representation of the molecule is also available.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve protodeboronation of pinacol boronic esters . This process is not well developed and requires a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on their molecular structure. For instance, they are usually crystalline and colorless in nature with specific odors . The exact physical and chemical properties of 5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide are not clearly mentioned in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds involves complex chemical reactions, including bromination, Suzuki-Miyaura cross-coupling, and reactions with amines to produce compounds with potential biological activities. These synthetic routes provide a basis for the development of novel compounds with enhanced biological or pharmacological properties (Ismail et al., 2004), (Siddiqa et al., 2022).

Biological and Pharmacological Activities

  • Certain derivatives have shown promising in vitro and in vivo activities against pathogens like T. b. rhodesiense and P. falciparum, indicating potential applications in the treatment of diseases such as sleeping sickness and malaria. These findings underscore the importance of these compounds in the development of new therapeutic agents (Ismail et al., 2003).
  • The anti-bacterial activities of related compounds against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus were investigated, showcasing their potential as new antibacterial agents. Computational studies further validated these activities, highlighting the role of such compounds in combating antibiotic resistance (Siddiqa et al., 2022).

Antiviral Activities

  • Research has also explored the antiviral activities of derivatives, particularly against avian influenza virus H5N1, demonstrating the potential for the development of new antiviral drugs. These compounds' mechanisms of action and effectiveness against specific viral strains have been detailed through synthesis, characterization, and biological activity studies (Flefel et al., 2012).

Corrosion Inhibition

  • Certain derivatives have been evaluated for their efficiency as corrosion inhibitors for metals in acidic environments. Studies have shown that these compounds can significantly improve the resistance of metals like brass to corrosion, making them of interest for industrial applications related to material preservation (Zulfareen et al., 2016).

properties

IUPAC Name

5-bromo-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3/c20-17-7-6-16(27-17)19(25)21-14-3-1-13(2-4-14)15-5-8-18(23-22-15)24-9-11-26-12-10-24/h1-8H,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQXNTQSELBVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide

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